molecular formula C17H19NO4S2 B3455917 methyl 2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)acetate

methyl 2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)acetate

Cat. No.: B3455917
M. Wt: 365.5 g/mol
InChI Key: WRYJWSLZRKUNLU-UHFFFAOYSA-N
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Description

Methyl 2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its biological activity, and a methylsulfanyl group, which can influence its chemical reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)acetate typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 4-methylsulfanylbenzenesulfonyl chloride with 4-methylaniline to form an intermediate sulfonamide. This intermediate is then reacted with methyl 2-bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Amides, esters.

Scientific Research Applications

Methyl 2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its biological activity.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)acetate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the methylsulfanyl group can enhance the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)acetate is unique due to the presence of both the sulfonamide and methylsulfanyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields .

Properties

IUPAC Name

methyl 2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S2/c1-13-4-6-14(7-5-13)18(12-17(19)22-2)24(20,21)16-10-8-15(23-3)9-11-16/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYJWSLZRKUNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)acetate
Reactant of Route 2
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methyl 2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)acetate

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